molecular formula C14H28N2O B262055 N-(cyclohexylmethyl)-3-morpholinopropan-1-amine

N-(cyclohexylmethyl)-3-morpholinopropan-1-amine

Cat. No.: B262055
M. Wt: 240.38 g/mol
InChI Key: NWZFEPAYHXWPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-3-morpholinopropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylmethyl group attached to a morpholino ring, which is further connected to a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-3-morpholinopropan-1-amine typically involves the reaction of cyclohexylmethylamine with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylmethylamine attacks the carbon atom of the chloropropanamine, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-3-morpholinopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated amines, halogenated amines.

Scientific Research Applications

N-(cyclohexylmethyl)-3-morpholinopropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-3-morpholinopropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An amine with a similar cyclohexyl group but lacking the morpholino and propanamine components.

    Morpholine: A heterocyclic amine with a morpholino ring but without the cyclohexylmethyl and propanamine groups.

    N-Methylcyclohexylamine: A compound with a cyclohexyl group and a methylamine group, similar in structure but differing in functional groups.

Uniqueness

N-(cyclohexylmethyl)-3-morpholinopropan-1-amine is unique due to its combination of a cyclohexylmethyl group, a morpholino ring, and a propanamine chain This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C14H28N2O/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16/h14-15H,1-13H2

InChI Key

NWZFEPAYHXWPTG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNCCCN2CCOCC2

Canonical SMILES

C1CCC(CC1)CNCCCN2CCOCC2

Origin of Product

United States

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